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molecular formula C9H10O2 B081077 2,2-Dimethyl-1,3-benzodioxole CAS No. 14005-14-2

2,2-Dimethyl-1,3-benzodioxole

Cat. No. B081077
M. Wt: 150.17 g/mol
InChI Key: BWBIFYYKIWPTRV-UHFFFAOYSA-N
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Patent
US04599347

Procedure details

Hydrogen chloride gas was introduced into a solution of 110.1 g of pyrocatechol in 370 ml of acetone for 2 hours while stirring and cooling with ice 10°-15° C. internal temperature, and then for an additional 30 minutes at 0° C. The mixture was poured into ice/water, made alkaline and extracted three times with 1 l of ether. The organic phase was washed neutral three times with 500 ml of water, dried over sodium sulfate and evaporated in vacuo. The residue was distilled in vacuo (b.p. 11 mm/59°-60° C.). There were obtained 39.0 g (26.0% of theory) of 2,2-dimethyl-1,3-benzodioxole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
110.1 g
Type
reactant
Reaction Step One
Quantity
370 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[C:2]1([C:4](=[CH:6][CH:7]=[CH:8][CH:9]=1)[OH:5])[OH:3].[CH3:10][C:11]([CH3:13])=O>>[CH3:10][C:11]1([CH3:13])[O:5][C:4]2[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=2[O:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
110.1 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Name
Quantity
370 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling with ice 10°-15° C. internal temperature
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 1 l of ether
WASH
Type
WASH
Details
The organic phase was washed neutral three times with 500 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled in vacuo (b.p. 11 mm/59°-60° C.)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(OC2=C(O1)C=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 39 g
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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